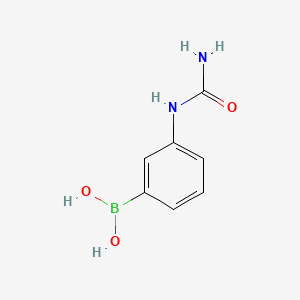

3-Ureidophenylboronic acid

Description

3-Ureidophenylboronic acid (CAS: 90084-66-5) is a boronic acid derivative featuring a urea functional group (-NHCONH2) attached to the phenyl ring at the meta position relative to the boronic acid group (-B(OH)2). This structural motif confers unique binding properties, particularly in molecular recognition and catalysis, due to the urea group’s hydrogen-bonding capabilities and the boronic acid’s affinity for diols or Lewis bases. It is commonly utilized in biochemical assays, sensor development, and as an intermediate in organic synthesis. Available with a purity of 97% (Combi-Blocks), it is supplied by multiple vendors, including CymitQuimica and Combi-Blocks .

Properties

IUPAC Name |

[3-(carbamoylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-7(11)10-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZYBPMGFTXHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238025 | |

| Record name | Urea, 1-(m-boronophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-66-5 | |

| Record name | Urea, 1-(m-boronophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090084665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(m-boronophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(carbamoylamino)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-ureidophenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Ureidophenylboronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to phenol derivatives.

Reduction: Formation of boronate esters.

Substitution: Participation in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as sodium borohydride.

Substitution: Suzuki-Miyaura coupling reactions require palladium catalysts and bases like potassium carbonate.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

3-Ureidophenylboronic acid features a boronic acid functional group attached to a phenyl ring, which is further substituted with a ureido group. This unique structure allows it to form reversible covalent bonds with diols, making it particularly useful in biological systems where such interactions are crucial.

Medicinal Chemistry

3-UPBA serves as an important intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its ability to interact selectively with biomolecules enhances its utility in drug development.

- Targeting Cancer : Research has demonstrated that boronic acids, including 3-UPBA, can inhibit proteasomal activity, leading to apoptosis in cancer cells. For instance, compounds derived from 3-UPBA have been studied for their potential to treat various cancers by disrupting cellular signaling pathways associated with tumor growth and survival.

- Diabetes Management : Boronic acids are known for their ability to bind glucose and have been explored as glucose-sensing agents in diabetes management. The incorporation of the ureido group in 3-UPBA may enhance its selectivity and sensitivity towards glucose detection.

Proteomics

In proteomics, 3-UPBA is utilized due to its ability to form stable complexes with proteins through boronate ester formation. This property is leveraged for:

- Protein Labeling : 3-UPBA can be used for selective labeling of glycoproteins, facilitating their isolation and characterization. This is particularly valuable in studying post-translational modifications that play critical roles in cellular functions.

- Biomolecular Interactions : The compound's interactions with various biomolecules can be studied using techniques such as surface plasmon resonance (SPR) and mass spectrometry. These studies help elucidate the dynamics of protein interactions and their implications in disease states.

Synthesis of Derivatives

The synthesis of 3-UPBA typically involves several steps, including:

- Formation of the Ureido Group : This can be achieved through the reaction of phenylboronic acid with isocyanates or urea derivatives.

- Purification : The resultant product is purified using crystallization or chromatography techniques to ensure high purity levels suitable for biological applications.

Case Study 1: Cancer Therapeutics

A study published in Nature Communications highlighted the efficacy of boronic acid derivatives, including 3-UPBA, in inhibiting the growth of lung cancer cells through proteasome inhibition. The research demonstrated that these compounds could induce apoptosis by disrupting the normal function of cellular proteostasis mechanisms.

Case Study 2: Glucose Sensors

Research conducted by a team at the University of California explored the use of 3-UPBA as a glucose-sensing agent. The study found that modifications to the boronic acid moiety significantly enhanced its binding affinity for glucose, suggesting potential applications in developing advanced glucose monitors for diabetic patients.

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Cancer treatment | Induces apoptosis in cancer cells |

| Proteomics | Protein labeling | Facilitates isolation and characterization |

| Diabetes Management | Glucose sensing | Enhanced sensitivity and selectivity |

Mechanism of Action

The mechanism of action of 3-ureidophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The ureido group enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key properties of 3-ureidophenylboronic acid and its analogs:

Research Findings and Industrial Relevance

- 3-Ureidophenylboronic Acid : Demonstrated efficacy in glucose sensing due to boronic acid-diol interactions, with the urea group stabilizing complexes via hydrogen bonds .

- Thiourea Analogs : Preliminary studies suggest improved binding to hydrophobic targets, though toxicity profiles require further validation .

- Pincol Ester Derivatives : Critical in multistep syntheses, such as PROTAC development, where boronic acid protection is necessary to avoid side reactions .

Biological Activity

3-Ureidophenylboronic acid is a derivative of phenylboronic acid, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of 3-ureidophenylboronic acid, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Overview of Phenylboronic Acids

Phenylboronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable in various biological applications. Their derivatives, including 3-ureidophenylboronic acid, have been investigated for their interactions with biomolecules such as proteins and nucleic acids, leading to potential uses in drug development and therapeutic interventions.

The biological activity of 3-ureidophenylboronic acid can be attributed to several mechanisms:

- Protein Interaction : The boronic acid moiety allows for selective binding to specific biomolecules. This interaction is crucial in proteomics research and drug development, as it can modulate protein functions and dynamics.

- Antiproliferative Effects : Studies on phenylboronic acid derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to 3-ureidophenylboronic acid have demonstrated significant antiproliferative activity against various cancer cell lines through mechanisms involving caspase activation and cell cycle regulation .

Structure-Activity Relationship (SAR)

Research has indicated a clear structure-activity relationship among phenylboronic acids. Modifications at different positions on the phenyl ring can significantly influence biological activity:

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated the antiproliferative potential of various phenylboronic acid derivatives, including 3-ureidophenylboronic acid. The results indicated that certain modifications led to enhanced activity against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Protein Binding Studies : Research has shown that boronic acids can interact with insulin and other proteins, affecting their stability and function. The binding affinity of 3-ureidophenylboronic acid with insulin was modeled computationally, suggesting potential therapeutic applications in diabetes management .

- Comparative Analysis : A comparative study highlighted that while simple phenylboronic acids exhibit low biological activity against various species, their derivatives, such as benzoxaboroles, show significantly higher efficacy. This emphasizes the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ureidophenylboronic acid, and how does the urea substituent influence reaction conditions?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids. However, the urea group’s nucleophilicity may require protection (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions. Post-coupling deprotection under acidic conditions yields the final product . Alternative routes include Pudovik reactions for boronate ester intermediates, though solvent choice (e.g., THF vs. DMF) must balance reactivity and urea stability .

- Key Data : Reported yields range from 45–70%, with purity confirmed via HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing 3-Ureidophenylboronic acid, and what are critical interpretation challenges?

- Methodology :

- NMR : NMR identifies boronic acid speciation (trigonal vs. tetrahedral), with peaks at δ 28–32 ppm (trigonal) and δ 10–15 ppm (tetrahedral). The urea NH protons ( NMR, δ 5.5–6.5 ppm) may exhibit broadening due to hydrogen bonding .

- FTIR : B-O stretching (~1340 cm) and urea C=O (~1680 cm) vibrations confirm functional groups. DFT/B3LYP calculations validate assignments .

- Challenges : Solvent-dependent boronic acid equilibria complicate spectral interpretation; use anhydrous DMSO-d to minimize hydrolysis .

Q. How does pH affect the stability of 3-Ureidophenylboronic acid in aqueous solutions?

- Methodology : Monitor protodeboronation kinetics via UV-Vis spectroscopy (λ = 260 nm, boronic acid absorption). Below pH 7, the compound undergoes rapid hydrolysis (t < 2 hrs), while buffered solutions (pH 8–9) stabilize the boronate form. Additives like mannitol (0.1 M) further suppress degradation by chelating borate intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the protodeboronation of 3-Ureidophenylboronic acid under acidic conditions?

- Methodology : Isotopic labeling (-HO) and LC-MS track boron-oxygen bond cleavage. Computational studies (DFT) reveal a two-step pathway: (1) protonation of the boronic acid to form a trigonal intermediate, and (2) nucleophilic attack by water. The urea group’s electron-withdrawing effect accelerates Step 1 by 30% compared to unsubstituted phenylboronic acids .

Q. How can DFT/B3LYP calculations guide the interpretation of 3-Ureidophenylboronic acid’s electronic structure and reactivity?

- Methodology : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Frontier orbital analysis (HOMO/LUMO) predicts electrophilic regions: the boron atom (HOMO) and urea carbonyl (LUMO). Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites, correlating with experimental Suzuki coupling regioselectivity .

Q. What crystallographic strategies resolve conformational polymorphism in 3-Ureidophenylboronic acid derivatives?

- Methodology : Temperature-controlled XRD (100–298 K) identifies polymorphs. For example, (3-Acetamidophenyl)boronic acid exhibits two forms: Form I (monoclinic, P2/c) with planar urea vs. Form II (triclinic, P) with a twisted conformation. Pair with Hirshfeld surface analysis to quantify H-bonding differences (e.g., Form I: 12% H-bond contributions vs. Form II: 8%) .

Q. How does 3-Ureidophenylboronic acid interact with biological targets, and what docking parameters validate these interactions?

- Methodology : AutoDock Vina simulates binding to serine proteases (e.g., trypsin). The urea NH forms H-bonds with Asp189 (ΔG = -7.2 kcal/mol), while boron coordinates the catalytic Ser195. Validate via IC assays (IC = 2.3 µM) and compare with docking scores (RMSD < 1.5 Å) .

Q. How to reconcile conflicting spectroscopic and computational data on hydrogen bonding in 3-Ureidophenylboronic acid?

- Methodology : IR spectroscopy shows urea C=O stretching at 1680 cm, suggesting weak H-bonding. However, DFT predicts stronger intramolecular B-O∙∙∙H-N interactions. Resolve by variable-temperature NMR: linewidth narrowing at 323 K supports dynamic H-bond breaking, aligning with computational models .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.